1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride

説明

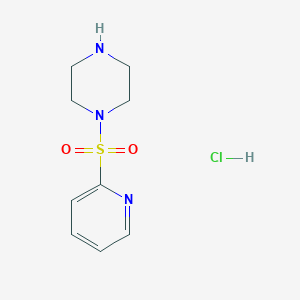

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride (CAS: 1353948-48-7) is a piperazine derivative featuring a pyridine-2-sulfonyl substituent. Its molecular formula is C₉H₁₃N₃O₂S·HCl, with a molecular weight of 263.74 g/mol . The compound is structurally characterized by a piperazine ring linked to a sulfonamide group, which is further substituted with a pyridine moiety.

特性

IUPAC Name |

1-pyridin-2-ylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-4-11-9)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWXEQXTWWDNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride typically involves the reaction of pyridine-2-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions: 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide derivatives.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Antibiotic Development

Recent studies have highlighted the potential of 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride as a lead compound for developing novel antibiotics. Notably, derivatives of this compound have shown promising activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. For instance, the design and evaluation of pyridinyl sulfonyl piperazine derivatives have resulted in compounds that exhibit enhanced potency against bacterial strains by inhibiting the enzyme LpxH, which is crucial for lipopolysaccharide biosynthesis in these pathogens .

Case Study: LpxH Inhibition

- Compounds Evaluated : JH-LPH-106 and JH-LPH-107.

- Activity : These compounds demonstrated significant antibacterial activity with low rates of spontaneous resistance.

- Mechanism : Enhanced interaction between the pyridinyl group and LpxH led to improved inhibition compared to earlier phenyl-based compounds.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in targeting pathways involved in purine metabolism. The inhibition of specific enzymes can disrupt cellular processes that are often exploited by pathogens or cancer cells.

Key Findings:

- Research has shown that modifications to the piperazine backbone can lead to compounds with potent inhibitory effects on enzymes such as acetylcholinesterase and urease .

- The structure-activity relationship (SAR) studies indicate that certain substitutions on the pyridine ring significantly enhance binding affinity and inhibitory potency .

Anticancer Properties

This compound has also been explored for its anticancer properties. Studies have reported antiproliferative effects against various cancer cell lines, suggesting its potential role in cancer therapy.

Research Insights:

- Compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation, showing varying degrees of effectiveness across different cell lines.

- The mechanism of action may involve interference with cellular signaling pathways critical for tumor growth and survival.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield derivatives with varied biological activities. The characterization of these compounds typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and assess their interactions with biological targets .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibiotic Development | Development of inhibitors targeting LpxH in Gram-negative bacteria | Compounds JH-LPH-106 and JH-LPH-107 show significant antibacterial activity |

| Enzyme Inhibition | Inhibition of enzymes related to purine metabolism | Modifications enhance potency; effective against acetylcholinesterase and urease |

| Anticancer Properties | Antiproliferative effects against various cancer cell lines | Effective across different lines; mechanism may involve disruption of signaling pathways |

| Synthesis & Characterization | Multi-step synthesis leading to diverse derivatives; structural confirmation via spectroscopy | Techniques such as NMR and X-ray crystallography confirm structures and interactions |

作用機序

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Sulfonamide or Aryl Substituents

Piperazine derivatives with sulfonamide or aryl groups exhibit diverse bioactivity depending on substituent positioning and electronic properties. Key comparisons include:

- Bioactivity: m-CPP and related chlorophenyl derivatives show strong serotonin receptor affinity, whereas sulfonamide analogs (e.g., 1-(2-thiazolyl)piperazine) are often intermediates for anticonvulsants or antimicrobials .

Antimicrobial Piperazine Derivatives

Piperazine derivatives with halogenated or alkyl substituents have demonstrated antimicrobial efficacy:

- Comparison :

- Alkyl chain length and halogen placement significantly impact activity. For example, 1-(4-chlorophenyl)-1-propyl piperazine outperforms methyl-substituted analogs against S. aureus .

- The sulfonyl group in the target compound may enhance solubility but requires functionalization (e.g., alkylation) to optimize antimicrobial potency .

Serotonin Receptor Ligands

Piperazine derivatives are widely studied for CNS activity, particularly targeting serotonin receptors:

生物活性

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride is a piperazine derivative characterized by a pyridine ring linked to a piperazine moiety via a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly as an α2-adrenoceptor antagonist, which may influence neurotransmitter release and various physiological processes.

The primary mechanism of action for this compound involves its binding to α2-adrenergic receptors. By inhibiting these receptors, the compound can modulate neurotransmitter release, which may have implications in treating conditions such as depression and anxiety disorders.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- α2-Adrenoceptor Antagonism : Its role as an antagonist at α2-adrenergic receptors suggests potential applications in managing conditions where modulation of norepinephrine is beneficial.

- Neuroprotective Effects : Some studies have suggested that piperazine derivatives can inhibit acetylcholinesterase, indicating a potential role in neuroprotection against neurodegenerative diseases like Alzheimer's .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 2-chloropyridine with piperazine, followed by sulfonylation using a sulfonyl chloride. This process is conducted under mild conditions and allows for purification through recrystallization or chromatography.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including this compound:

- Antidepressant Effects : A study demonstrated that compounds with similar structures exhibited significant antidepressant-like effects in animal models, suggesting that this compound may also share such properties due to its receptor interactions.

- Neuroprotective Studies : In vitro assays indicated that derivatives of piperazine could protect neuronal cells from oxidative stress, highlighting their potential utility in neurodegenerative disease models .

- Cytotoxicity Profiles : Research has shown that various piperazine derivatives possess cytotoxic properties against cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。